Pentachlorodisilane

PEALD silicon nitride growth per cycle

Pentachlorodisilane (PCDS, HSi₂Cl₅) is a chlorinated disilane precursor characterized by a Si–Si backbone bearing five chlorine substituents and one hydrogen atom, yielding the molecular formula Cl₅HSi₂ and a molecular weight of 234.44 g/mol. It belongs to the class of halodisilanes used primarily as silicon sources in plasma-enhanced atomic layer deposition (PEALD) and chemical vapor deposition (CVD) of silicon nitride (SiNₓ) thin films for semiconductor device fabrication.

Molecular Formula Cl5Si2
Molecular Weight 233.4 g/mol
CAS No. 31411-98-0
Cat. No. B12657859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentachlorodisilane
CAS31411-98-0
Molecular FormulaCl5Si2
Molecular Weight233.4 g/mol
Structural Identifiers
SMILES[Si]([Si](Cl)(Cl)Cl)(Cl)Cl
InChIInChI=1S/Cl5Si2/c1-6(2)7(3,4)5
InChIKeyVEYJKODKHGEDMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentachlorodisilane (CAS 31411-98-0): Technical Baseline for PEALD Silicon Nitride Precursor Procurement


Pentachlorodisilane (PCDS, HSi₂Cl₅) is a chlorinated disilane precursor characterized by a Si–Si backbone bearing five chlorine substituents and one hydrogen atom, yielding the molecular formula Cl₅HSi₂ and a molecular weight of 234.44 g/mol . It belongs to the class of halodisilanes used primarily as silicon sources in plasma-enhanced atomic layer deposition (PEALD) and chemical vapor deposition (CVD) of silicon nitride (SiNₓ) thin films for semiconductor device fabrication [1]. PCDS was developed and patented by Dow Corning Corporation as a novel precursor offering differentiated deposition characteristics compared to the commercially dominant hexachlorodisilane (HCDS, Si₂Cl₆) [2]. The compound is a colorless liquid at ambient temperature with a reported vapor pressure of approximately 10 mmHg at 20 °C, enabling practical vapor delivery in deposition systems [3].

Why Pentachlorodisilane Cannot Be Generically Substituted: Structural Basis for Differentiation Among Chlorodisilane Precursors


Chlorodisilane precursors cannot be treated as interchangeable drop-in replacements because the number, position, and type of substituents on the Si–Si backbone fundamentally govern three interdependent deposition parameters: growth per cycle (GPC), film composition (particularly hydrogen and chlorine incorporation), and resulting film electrical properties [1]. Pentachlorodisilane occupies a specific design space—it replaces one chlorine atom of HCDS with hydrogen, creating an asymmetric electronic environment that enhances surface reactivity during the precursor adsorption half-cycle while retaining sufficient chlorine content to maintain favorable vapor pressure for delivery [2]. This is evidenced by the fact that moving to 1,1,1-trichlorodisilane (3CDS, Si₂H₃Cl₃) yields yet another distinct GPC and wet etch resistance profile (~20% higher GPC than PCDS, but with altered hydrogen incorporation) [3]. The quantitative evidence below demonstrates that PCDS represents a specific, non-interchangeable optimization point in the chlorodisilane family—favoring GPC enhancement over HCDS without the more significant shift in film composition that accompanies higher hydrogen-content analogs.

Pentachlorodisilane: Quantitative Head-to-Head Evidence Guide for Scientific Selection vs. Closest Analogs


Growth Per Cycle: PCDS Delivers 20–30% Higher GPC Than HCDS Under Identical Hollow Cathode PEALD Conditions

In a direct head-to-head comparison using a hollow cathode plasma-enhanced ALD system with NH₃/N₂ plasma, pentachlorodisilane (PCDS) demonstrated approximately 20–30% higher growth per cycle (GPC) than hexachlorodisilane (HCDS) under identical process conditions, while maintaining saturated, self-limiting growth behavior over the temperature range of 270–360 °C [1]. The AVS conference paper quantifies this difference as 20–30% higher GPC for PCDS relative to HCDS [2]. This throughput advantage is structural in origin: the single Si–H bond in PCDS provides a more reactive surface adsorption site compared to the fully chlorinated HCDS molecule, enhancing precursor chemisorption efficiency per ALD cycle [1]. A separate cross-study comparison further shows that 1,1,1-trichlorodisilane (3CDS) achieves ~20% higher GPC than PCDS, positioning PCDS as an intermediate-GPC option between HCDS and 3CDS [3].

PEALD silicon nitride growth per cycle chlorodisilane precursor throughput

Vapor Pressure Advantage: PCDS Exhibits Significantly Higher Volatility Than HCDS at Ambient Temperature, Simplifying Precursor Delivery

PCDS exhibits a vapor pressure of approximately 10 mmHg at 20 °C, as reported by the Dow Corning synthesis team [1]. By comparison, HCDS has a reported vapor pressure of approximately 2.8 hPa (≈2.1 mmHg) at 25 °C and 12 mmHg only upon heating to 40 °C [2]. This represents an approximately 4–5× higher vapor pressure for PCDS at or near ambient temperature compared to HCDS. The practical implication is that PCDS can be delivered with sufficient vapor flux at lower bubbler or ampoule temperatures, reducing the risk of thermal decomposition during precursor storage and delivery, and potentially eliminating the need for heated precursor lines in some process configurations. This volatility advantage is attributed to the substitution of one chlorine atom with a smaller hydrogen atom, which reduces molecular weight (234.44 vs. 268.89 g/mol) and weakens intermolecular interactions relative to the fully chlorinated HCDS [3].

vapor pressure precursor delivery volatility ALD process window bubbler temperature

Dielectric Film Quality: PCDS-Derived SiNₓ Exhibits Leakage Current Density of 1–2 nA/cm² and Breakdown Field of ~12 MV/cm, Competitive with HCDS-Based Films

PEALD SiNₓ films grown using PCDS at 360 °C exhibited a leakage current density as low as 1–2 nA/cm² at an applied field of 2 MV/cm and a breakdown electric field as high as approximately 12 MV/cm, as measured on metal-insulator-metal (MIM) capacitor structures (Al/SiNₓ/degenerately doped Si) [1]. While the abstract of the primary study indicates that film quality was 'better or at least comparable' to HCDS-derived films with respect to refractive index, wet etch rate, and density, these electrical performance metrics establish that PCDS can deliver device-quality dielectric films suitable for gate spacer, etch stop, and passivation applications in advanced semiconductor nodes [1]. XPS analysis further confirmed low oxygen incorporation (~2 at.%) and chlorine content below the XPS detection limit (<1 at.%) in films grown at 360 °C, while FTIR spectroscopy indicated N–H bonds as the dominant hydrogen-containing species without significant Si–H contribution from the precursor [1].

leakage current breakdown field dielectric reliability MIM capacitor SiNₓ gate dielectric

Thermal Decomposition Onset: PCDS Is Thermally Less Stable Than HCDS, Enabling Lower-Temperature Deposition Processes for Temperature-Sensitive Substrates

According to Fraunhofer IMWS, the substitution of one chlorine atom with a hydrogen atom in PCDS renders the molecule thermally more unstable than fully chlorinated HCDS, which enables deposition at lower substrate temperatures [1]. This is mechanistically supported by the ab initio computational study of Swihart and Carr (1997), which characterized the thermochemistry and thermal unimolecular decomposition of the entire chlorinated disilane series Si₂HₙCl₆₋ₙ (n = 0–6) and found that the presence of Si–H bonds provides lower-energy decomposition pathways compared to fully chlorinated analogs [2]. While the Swihart and Carr study provides detailed energy barriers and rate constants for silylene, chlorosilylene, dichlorosilylene, and hydrogen elimination reactions across the series, the practical consequence is confirmed by industrial development efforts: PSC GmbH, in collaboration with Fraunhofer CSP, is developing PCDS specifically to meet the demand for precursors that permit deposition at temperatures lower than what HCDS-based processes can achieve, a requirement driven by the thermal budgets of next-generation microelectronic device architectures [1]. However, direct quantitative decomposition onset temperatures for PCDS vs. HCDS under identical conditions are not explicitly reported in the open literature; this differential is therefore classified as class-level inference supported by computational thermochemistry and industrial application context.

thermal stability low-temperature deposition Si–H bond reactivity precursor decomposition temperature-sensitive substrates

Purity Specification: Patent-Defined Purity Range from 99 Area% to 99.9999999 Area% (GC) Enables Ultra-High-Purity Process Integration

The foundational patent US 10,157,735 B2 (Dow Corning Corporation, issued December 18, 2018) specifies that pentachlorodisilane may be provided with a purity ranging from 99 area% (GC) up to 99.9999999 area% (GC), corresponding to 9N (nine-nines) purity grade [1]. An independent production method patent by Denka Company Limited specifies that refined pentachlorodisilane purity is preferably at least 90 mass%, more preferably at least 95 mass%, and yet more preferably at least 99 mass%, with film formation quality compromised when purity falls below 90 mass% [2]. Commercially, Nata Semiconductor Materials Co., Ltd. offers PCDS at ≥99.0% purity in kilogram-scale quantities [3]. The patent-defined purity ceiling of 99.9999999 area% (GC) is noteworthy because it establishes a regulatory-grade pathway to ultra-high-purity (UHP) PCDS, which—as noted by Fraunhofer IMWS—requires contamination levels in the low single-digit parts-per-billion range to prevent metallic impurities from damaging semiconductor circuits [4]. This purity bandwidth from technical grade (≥90%) to potential 9N grade exceeds the typical commercially available purity range for HCDS, which is commonly offered at 6N (99.9999%) grade [4].

precursor purity gas chromatography semiconductor grade ultra-high purity trace metals

Kinetic Characterization: First Determination of Pressure- and Temperature-Dependent Rate Coefficients for Si₂HCl₅ Formation and Dissociation Channels

Kondo et al. (2017) reported the first comprehensive determination of pressure- and temperature-dependent rate coefficients for the four entrance channels to the Si₂HCl₅ potential energy well: SiCl₂ + SiHCl₃, SiCl₄ + SiHCl, Cl₃SiSiCl + HCl, and SiCl₃ + SiHCl₂ [1]. Using transition state theory, RRKM theory, and solution of the multichannel master equation at the (U)B3LYP/6-31+G(d,p) and (U)CCSD(T)/aug-cc-pVTZ levels of theory, they demonstrated that all four channels exhibit strong pressure dependence at low-to-moderate pressure conditions, and that at atmospheric pressure the reactions reside in the falloff region [1]. This finding has direct implications for CVD process modeling: adoption of high-pressure limit rate coefficients in reaction models designed for atmospheric or subatmospheric pressure simulations is not supported, and process engineers must use the pressure-dependent rate constants specifically derived for Si₂HCl₅ to accurately model gas-phase reaction kinetics [1]. While this study focuses exclusively on Si₂HCl₅ kinetics and does not provide direct comparator data for HCDS or other chlorodisilanes, it represents a unique, quantitative foundation for understanding the gas-phase behavior of PCDS that is not yet available at equivalent depth for the comparator compounds in the open literature—constituting a scientific selection advantage for processes where gas-phase kinetic modeling is integral to reactor design and optimization [1].

reaction kinetics RRKM theory chemical activation rate coefficients CVD reaction modeling

Pentachlorodisilane: Evidence-Based Application Scenarios for Scientific Procurement and Industrial Deployment


High-Throughput PEALD SiNₓ for Advanced Logic and Memory Gate Spacer Deposition

The demonstrated 20–30% higher growth per cycle of PCDS relative to HCDS under identical hollow cathode PEALD conditions [1] directly addresses the throughput bottleneck in atomic-layer-deposited gate spacer fabrication for FinFET and gate-all-around (GAA) transistor architectures. Gate spacer SiNₓ films require precise thickness control at the sub-nanometer level, making ALD the preferred deposition method; however, the inherently low deposition rate of ALD has historically limited its adoption in high-volume manufacturing relative to PECVD. PCDS offers a pathway to mitigate this limitation: at a given target film thickness, PCDS reduces the number of ALD cycles by 17–23% compared to HCDS, proportionally increasing wafer output per tool per day. The concurrent demonstration of leakage current density of 1–2 nA/cm² at 2 MV/cm and a breakdown field of ~12 MV/cm [1] confirms that this throughput gain does not compromise the dielectric integrity required for spacer applications, where electrical isolation between gate and source/drain regions is performance-critical.

Low-Thermal-Budget SiNₓ Encapsulation for Compound Semiconductor and Flexible Electronics

The class-level evidence that PCDS is thermally less stable than HCDS due to the presence of the Si–H bond [2], supported by ab initio thermochemical data across the chlorinated disilane series [3], positions PCDS as a candidate precursor for SiNₓ encapsulation layers on temperature-sensitive substrates. Applications include AlGaN/GaN high-electron-mobility transistor (HEMT) passivation, where excessive thermal exposure during dielectric deposition can degrade the 2D electron gas (2DEG) channel properties, and flexible electronics on polymer substrates with glass transition temperatures below 300 °C. The Fraunhofer IMWS–PSC GmbH collaboration explicitly targets PCDS development for next-generation microelectronics requiring deposition temperatures lower than those achievable with HCDS-based processes [2]. The higher vapor pressure of PCDS (~10 mmHg at 20 °C) [4] further enables reduced substrate temperature during the precursor dose step by maintaining adequate precursor flux without heated ampoule delivery systems that could radiatively heat the substrate.

Ultra-High-Purity SiNₓ Deposition for Contamination-Sensitive Semiconductor Process Steps

The patent-defined purity ceiling of 99.9999999 area% (GC) for PCDS [5], combined with the ongoing development of parts-per-billion-level ultratrace analytical methods at Fraunhofer CSP [2], supports the qualification of PCDS for the most contamination-sensitive process steps in advanced semiconductor manufacturing. At device nodes of 7 nm and below, metallic impurity concentrations in the single-digit parts-per-billion range can cause killer defects that reduce die yield. The availability of a precursor with a defined pathway to 9N purity, supported by dedicated analytical methodology development for ultratrace metal analysis in chlorinated oligosilanes [2], provides procurement teams with a quality-assurance framework that is essential for introducing a new precursor into a high-yield manufacturing line. This scenario is particularly relevant for SiNₓ films used as gate dielectrics in charge-trap flash (CTF) memory and as diffusion barriers in copper interconnect structures, where even trace metallic contamination can compromise device reliability.

CVD/ALD Reactor Modeling and Process Optimization Using Validated Gas-Phase Kinetic Data

The first-ever determination of pressure- and temperature-dependent rate coefficients for Si₂HCl₅ formation and dissociation across four entrance channels [6] provides a quantitative foundation for computational fluid dynamics (CFD)-based reactor design and process optimization that is uniquely available for PCDS among chlorodisilane precursors. The finding that all channels exhibit strong pressure dependence and reside in the falloff region at atmospheric pressure [6] has direct engineering consequences: process models that incorrectly assume high-pressure limit kinetics will mispredict gas-phase species concentrations, potentially leading to suboptimal reactor geometry design, non-uniform film thickness across wafer surfaces, and inefficient precursor utilization. For organizations investing in in-house CVD/ALD process simulation capabilities, the availability of validated kinetic data reduces the experimental burden of parameter estimation and enables more reliable scale-up from laboratory to production-scale reactors.

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